3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3,7-dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-10-15-13(11-3-5-14-6-4-11)12-9-16(2)7-8-17(10)12;;/h11,14H,3-9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVCMMOVMSHCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C)C3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of Diamine Intermediates
The imidazo[1,5-a]pyrazine core is typically constructed via cyclocondensation of 1,2-diamine derivatives with α-ketoesters or α-haloketones. A method adapted from imidazo[1,5-a]pyrazine-8-one syntheses involves reacting 3,7-dimethyl-1,2-diamine precursors with Meldrum’s acid under mild conditions (40–60°C, DMF, 12–24 h) to form the pyrazine ring. Subsequent intramolecular cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C yields the bicyclic imidazo[1,5-a]pyrazine system (Fig. 1A).
Key Parameters
Alternative Route via Curtius Rearrangement
Patent CN106432232A discloses a Curtius rearrangement strategy for related imidazo[4,5-b]pyridines, adaptable to this target. Starting from 4-piperidone hydrochloride, protection with di-tert-butyl dicarbonate (Boc₂O) yields N-Boc-4-piperidone. Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol generates 4-amino-1-Boc-piperidine. Reaction with 2-chloro-3-pyridinecarboxylic acid followed by thermal Curtius rearrangement (toluene, 110°C, 8 h) forms the imidazo-pyrazine core.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is dissolved in anhydrous dichloromethane (DCM) and treated with hydrogen chloride (HCl) gas at 0–5°C until pH <2. Precipitation of the dihydrochloride salt occurs upon addition of diethyl ether. Filtration and washing with cold ether yield the final product (purity >98% by HPLC).
Optimization Data
| Condition | Effect on Yield/Purity |
|---|---|
| HCl gas vs. aqueous HCl | Higher purity with gas (98% vs. 92%) |
| Solvent polarity | DCM > EtOH (crystallinity) |
| Temperature | 0°C prevents decomposition |
Recrystallization Protocols
Recrystallization from ethanol/water (9:1) at −20°C enhances enantiomeric purity for chiral derivatives. Single-crystal X-ray diffraction (XRD) confirms salt formation via N–H···Cl hydrogen bonds between the piperidinium NH⁺ and chloride ions.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method (EP1675860B1) employs continuous flow reactors for core cyclization and piperidine coupling steps. Key advantages include:
Waste Reduction Strategies
Neutralization of HCl byproducts with aqueous NaOH enables chloride ion recycling. Solvent recovery via distillation achieves 90% DCM reuse, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.8 min (99.1% purity).
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride. In vitro evaluations have demonstrated its effectiveness against a range of pathogenic microorganisms.
Case Study: Antimicrobial Activity
A study assessed the compound's activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong bactericidal effects, with some derivatives exhibiting MIC values as low as 0.22 μg/mL. The compound also inhibited biofilm formation, which is crucial in preventing chronic infections .
Anticancer Applications
The compound has been investigated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms.
Case Study: Anticancer Activity
In a study focusing on the synthesis of heterocyclic compounds, derivatives of 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride were tested for cytotoxic effects against multiple cancer cell lines. The results showed promising cytotoxicity, suggesting that the compound could serve as a lead structure for developing new anticancer agents .
Neurological Research
Another significant application of this compound lies in neurological research, particularly concerning its interaction with neurotransmitter systems.
Case Study: Neuropharmacology
Studies have indicated that 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride may act as a ligand for certain neurotransmitter receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression .
Synthesis of Novel Derivatives
The compound serves as a precursor in synthesizing novel derivatives with enhanced biological activities.
Synthesis Overview
Through multicomponent reactions and other synthetic methodologies, researchers have developed various derivatives that exhibit improved antimicrobial and anticancer properties compared to the parent compound. These derivatives are being explored for their pharmacological profiles and potential therapeutic applications .
Wirkmechanismus
The mechanism by which 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological pathways. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Imidazo[1,5-a]pyrazine Derivatives
- BMS-279700 : This compound shares the imidazo[1,5-a]pyrazine core but lacks the piperidin-4-yl group. It is a potent Src-family kinase inhibitor with demonstrated anti-inflammatory activity .
- PDE10 Inhibitors : Derivatives like those in incorporate aryl/heteroaryl groups fused to the imidazo[1,5-a]pyrazine core, enhancing CNS penetration for treating neurological disorders .
Pyrrolo[1,5-a]pyrazine Derivatives
- Eis Inhibitors : Compounds such as those in feature a pyrrolo[1,5-a]pyrazine core. The positively charged core is critical for binding Mycobacterium tuberculosis Eis enzymes, with substituents like aryl groups (R1, R2) optimizing potency. For example, replacing a phenyl ring with ethyl reduces activity 25-fold (IC50 = 9.25 µM) .
Triazolo[1,5-a]pyrazine Derivatives
- TLR7 Antagonists: Pyrazolo[1,5-a]quinoxaline derivatives () exhibit TLR7 antagonism (IC50 = 8.2–10 µM) but differ in core structure, highlighting the importance of heterocycle electronics for target specificity .
Substituent Effects
- Piperidin-4-yl Group : The piperidine substitution in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, analogous to piperazine-derived triazolo[1,5-a]pyrazines ().
- Methyl Groups (3,7-positions) : These likely improve metabolic stability compared to unsubstituted analogs, as seen in methylated imidazo[1,5-a]pyrazines with extended half-lives .
Key Research Findings and Trends
Heterocycle Core Dictates Target Specificity : Imidazo[1,5-a]pyrazines favor kinase/PDE inhibition, while pyrrolo[1,5-a]pyrazines excel in bacterial enzyme targeting .
Substituent Optimization : Aromatic groups (e.g., phenyl) enhance binding via π-π interactions, whereas alkyl chains improve pharmacokinetics (e.g., TLR7 antagonists with 4–5 carbon chains ).
Salt Forms : Dihydrochloride salts (e.g., ) are preferred for preclinical studies due to improved solubility .
Biologische Aktivität
3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine; dihydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, antifungal, and cytotoxic effects, based on various studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,5-a]pyrazine class of heterocycles, characterized by its unique nitrogen-containing ring structure which contributes to its biological activity. The presence of a piperidine moiety enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of related pyrazine derivatives. For instance, compounds structurally similar to 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine exhibited minimum inhibitory concentrations (MIC) against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4a | S. aureus | 0.22 |
| 5a | E. coli | 0.25 |
| 7b | P. aeruginosa | 0.30 |
These findings indicate that the compound may possess potent antibacterial effects similar to those observed in derivatives tested in vitro against common pathogens .
Antifungal Activity
The antifungal activity of pyrazine derivatives has also been explored. The compound's structural analogs have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger. In a comparative study, the following results were noted:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 10 | C. albicans | 0.15 |
| 13 | A. niger | 0.18 |
These results suggest that the compound could be further investigated for its potential as an antifungal agent .
Cytotoxic Effects
In addition to antimicrobial and antifungal properties, studies have indicated potential cytotoxic effects against cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.2 |
| MCF-7 | 12.5 |
The cytotoxicity was assessed using standard MTT assays, indicating that the compound may inhibit cell proliferation in certain cancer types .
The precise mechanism by which 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as DNA replication or protein synthesis in microbial and cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazine derivatives demonstrated that modifications in the side chains significantly impacted antimicrobial efficacy. The most active derivative exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of imidazo[1,5-a]pyrazines revealed that certain substitutions enhanced activity against Candida species, suggesting a structure-activity relationship crucial for developing new antifungal agents.
Q & A
Basic Research Questions
How can the synthesis of 3,7-dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine dihydrochloride be optimized for purity and yield?
Methodological Answer:
- Key Steps :
- Core Formation : Cyclize 3,7-dimethylimidazo[1,5-a]pyrazine precursors with piperidin-4-yl derivatives under reflux in ethanol or DMF. Catalysts like triethylamine (TEA) improve cyclization efficiency .
- Salt Formation : React the free base with HCl gas in anhydrous dichloromethane to form the dihydrochloride salt. Monitor pH to avoid over-acidification .
- Optimization :
What analytical techniques are most reliable for characterizing the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the piperidine (δ 2.5–3.5 ppm, multiplet) and imidazo-pyrazine (δ 7.0–8.5 ppm) moieties. Compare with tetrahydroimidazo[1,2-a]pyridine analogs for ring-current effects .
- HRMS : Confirm molecular ion [M+H]+ at m/z 294.1482 (calculated) with <2 ppm error .
- XRD : Resolve dihydrochloride salt packing and hydrogen-bonding networks for stability assessment .
What solubility and stability profiles are critical for in vitro assays?
Methodological Answer:
- Solubility : Test in PBS (pH 7.4) and DMSO. The dihydrochloride form typically exhibits >10 mg/mL solubility in aqueous buffers due to ionic interactions .
- Stability :
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with:
- Assay Design :
What strategies validate target engagement in cellular models?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with cellular targets. Analyze via Western blot or LC-MS/MS .
- Thermal Shift Assay : Monitor target protein melting temperature (∆Tm) shifts upon compound binding using differential scanning fluorimetry (DSF) .
How should contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and brain penetration (logBB) in rodent models. Poor in vivo activity may stem from rapid clearance or blood-brain barrier exclusion .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation at the piperidine nitrogen) that reduce active drug concentrations .
What computational methods predict metabolic liabilities?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop’s WhichP450 module to identify vulnerable sites (e.g., piperidine N-demethylation).
- Glucuronidation : Predict sites via GLUE (Glucuronidation Likelihood User Environment) .
- Validation : Compare with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
